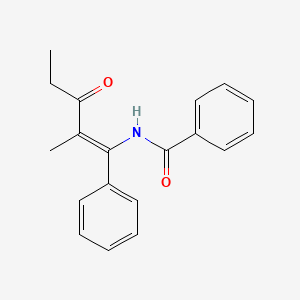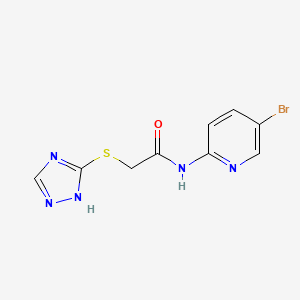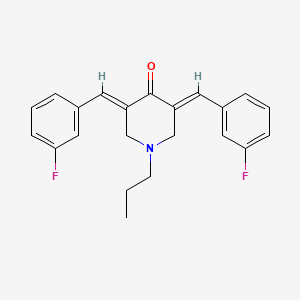![molecular formula C21H21ClN4O2S B4596873 2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4596873.png)
2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide
Descripción general
Descripción
2-{4-allyl-5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.1073748 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiosynthesis Applications
Compounds related to chloroacetanilide and dichloroacetamide, similar in structural complexity to the chemical , have been synthesized for studies on metabolism and mode of action. These compounds are used at high specific activity for understanding the biochemical pathways and interactions within living organisms, highlighting their importance in pharmacological and toxicological research (Latli & Casida, 1995).
Antifungal and Plant Growth Regulating Activities
Triazole compounds, known for their broad spectrum of biological activities, have been synthesized and tested for antifungal and plant growth-regulating activities. Such studies contribute to the agricultural sector by providing insights into new chemicals that can protect crops from fungal diseases or regulate their growth for better yield (Liu et al., 2005).
Anticancer Activities
Eugenol derivatives, which share structural motifs with the specified compound, have been synthesized and tested against breast cancer cells. These compounds have shown significant cytotoxicity, indicating their potential as leads for anticancer drug development. This showcases the importance of structural modifications in designing more effective therapeutic agents (Alam, 2022).
Enzyme Inhibition for Therapeutic Applications
Novel compounds have been synthesized to explore their enzyme inhibitory activities, particularly targeting enzymes like carbonic anhydrase and acetylcholinesterase. Such studies are crucial for developing therapeutic agents against diseases characterized by the malfunctioning or overactivity of specific enzymes, demonstrating the therapeutic potential of these compounds (Virk et al., 2018).
COX Inhibitory Activity for Anti-Inflammatory Applications
Research on triazine derivatives has shown significant cyclooxygenase (COX) inhibitory activity, suggesting their potential use as anti-inflammatory agents. This highlights the chemical's utility in designing new pharmaceuticals for treating inflammation-related conditions (Ertas et al., 2022).
Propiedades
IUPAC Name |
2-[5-[(4-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-3-11-26-19(13-20(27)23-17-5-4-6-18(12-17)28-2)24-25-21(26)29-14-15-7-9-16(22)10-8-15/h3-10,12H,1,11,13-14H2,2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSKNZGAXPFNBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=NN=C(N2CC=C)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-fluorobenzamide](/img/structure/B4596807.png)
![N-1,3-benzothiazol-2-yl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4596809.png)
![N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4596819.png)

![2-{[(4-fluoro-3-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4596845.png)
![N-butyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4596848.png)
![4-chloro-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4596850.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4596860.png)


![5-(4-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4596868.png)
![methyl 7-methyl-2,4-dioxo-3-{2-oxo-2-[(1-phenylethyl)amino]ethyl}-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4596880.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4596886.png)
